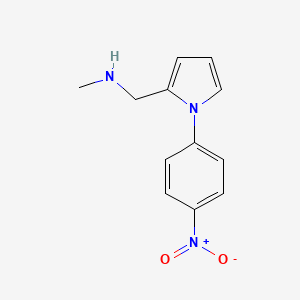

N-Methyl-1-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)methanamine

Description

Properties

IUPAC Name |

N-methyl-1-[1-(4-nitrophenyl)pyrrol-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-13-9-12-3-2-8-14(12)10-4-6-11(7-5-10)15(16)17/h2-8,13H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHMEEVPZAKAHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CN1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Diarylpyrrole Core

Method: Paal-Knorr Pyrrole Synthesis and Stetter Reaction

- Aromatic aldehydes substituted with nitro groups (e.g., 4-nitrobenzaldehyde) are reacted with methyl vinyl ketone under catalytic conditions (e.g., thiazolium salt catalyst) to form 1,4-diketones via the Stetter reaction.

- The 1,4-diketones then undergo Paal-Knorr cyclization with primary aromatic amines in glacial acetic acid under reflux to yield diarylpyrroles substituted at the 1- and 5-positions.

- Reaction monitoring is done by thin-layer chromatography (TLC), and products are purified by column chromatography.

| Step | Reagents/Conditions | Time | Yield (%) |

|---|---|---|---|

| Stetter Reaction | Aromatic aldehyde, methyl vinyl ketone, thiazolium catalyst, triethylamine, sodium acetate, DMF, reflux under N2 | 8–12 hours | Moderate to high (varies) |

| Paal-Knorr Cyclization | 1,4-diketone, primary aromatic amine, glacial acetic acid, reflux | 6–8 hours | High |

Introduction of N-Methylmethanamine Group

Method: Mannich Reaction Followed by Reductive Amination

- The diarylpyrrole is subjected to a Mannich reaction with formaldehyde and methylamine in acetonitrile with glacial acetic acid at room temperature.

- The reaction mixture is stirred for approximately 12 hours, monitored by TLC.

- Upon completion, the reaction is neutralized with sodium hydroxide solution to precipitate the product.

- The intermediate imine formed is then reduced using sodium borohydride in ethanol to yield the N-methylmethanamine substituted pyrrole.

- The product is purified by recrystallization from diethyl ether.

| Step | Reagents/Conditions | Time | Yield (%) |

|---|---|---|---|

| Mannich Reaction | Diarylpyrrole, formaldehyde (40%), methylamine, glacial acetic acid, acetonitrile, room temperature | ~12 hours | Moderate to high |

| Reductive Amination | Sodium borohydride, ethanol, room temperature | 6–12 hours | High |

Alternative Synthetic Routes

- Vilsmeier-Haack Formylation: For formylation of diarylpyrroles to introduce aldehyde groups at the 3-position, which can then be converted to amines via reductive amination.

- Hydrolysis and Acid Treatment: In some cases, diaryl imines are hydrolyzed under acidic conditions (e.g., HCl, trifluoroacetic acid) to yield amine intermediates.

Research Findings and Data Summary

| Parameter | Details |

|---|---|

| Catalyst | 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (for Stetter reaction) |

| Solvents | Dimethylformamide (DMF), acetonitrile, ethanol, diethyl ether |

| Bases | Triethylamine, sodium acetate, potassium carbonate or cesium carbonate (for some steps) |

| Acidic Conditions | Glacial acetic acid, HCl, trifluoroacetic acid (for hydrolysis and Mannich reaction) |

| Purification Methods | Column chromatography, recrystallization |

| Monitoring Techniques | Thin-layer chromatography (TLC), NMR spectroscopy, mass spectrometry |

| Typical Yields | Overall yields range from 50% to 70% depending on step and conditions |

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Stetter Reaction | 4-Nitrobenzaldehyde, methyl vinyl ketone | Thiazolium catalyst, triethylamine, DMF, reflux under N2 | 1,4-Diketone intermediate | Key for pyrrole ring precursor |

| 2 | Paal-Knorr Cyclization | 1,4-Diketone, primary aromatic amine | Glacial acetic acid, reflux | Diarylpyrrole | Forms pyrrole core |

| 3 | Mannich Reaction | Diarylpyrrole, formaldehyde, methylamine | Acetonitrile, glacial acetic acid, room temp | Imine intermediate | Introduces aminomethyl group |

| 4 | Reductive Amination | Imine intermediate | Sodium borohydride, ethanol, room temp | N-Methyl-1-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)methanamine | Final amine product |

| 5 | Purification | Crude product | Column chromatography, recrystallization | Pure target compound | Ensures purity and yield |

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

Pharmacological Applications

Potential Anticancer Activity

Research indicates that compounds similar to N-Methyl-1-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)methanamine exhibit significant anticancer properties. The nitro group is known to enhance the biological activity of such compounds, making them potential candidates for cancer therapy. Studies have shown that derivatives with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar pyrrole-based compounds have demonstrated efficacy against various bacterial strains, indicating that this compound may possess similar properties, warranting further investigation into its use as an antimicrobial agent.

Material Science Applications

Polymer Synthesis

this compound can be utilized in the synthesis of novel polymers. Its reactive functional groups allow it to act as a monomer or cross-linking agent in polymerization processes, potentially leading to materials with enhanced mechanical properties and thermal stability .

Dyes and Pigments

Due to the presence of the nitrophenyl group, this compound may serve as a precursor for synthesizing dyes and pigments. The vibrant color associated with nitro-substituted aromatic compounds can be exploited in various applications, including textiles and coatings .

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the anticancer effects of pyrrole derivatives on human cancer cell lines. Researchers found that compounds with nitro substitutions exhibited enhanced cytotoxicity compared to their non-nitro counterparts. This suggests that this compound may similarly affect cancer cell proliferation .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, derivatives of pyrrole were tested against various bacterial pathogens. The results indicated that certain structural modifications led to increased antibacterial activity. This highlights the potential for this compound to be developed into a new class of antimicrobial agents .

Mechanism of Action

The mechanism of action of N-Methyl-1-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)methanamine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrole ring may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy. The methylamine group can form hydrogen bonds with amino acid residues, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-nitrophenyl group in the target compound distinguishes it from analogs with other aryl substituents. For example:

- N-Methyl-1-(4-nitrophenyl)methanamine (CAS 104-12-1, ): Lacks the pyrrole ring but shares the 4-nitrophenyl and N-methylmethanamine groups. The absence of the pyrrole reduces conjugation effects, likely resulting in lower molecular complexity and altered solubility (166.18 g/mol vs. 231.25 g/mol for the target compound) .

- 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine (): Features a methoxyphenyl group instead of nitrophenyl.

Table 1: Impact of Aryl Substituents

| Compound | Aryl Group | Electronic Effect | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | 4-Nitrophenyl | Electron-withdrawing | 231.25 |

| N-Methyl-1-(4-nitrophenyl)methanamine | 4-Nitrophenyl | Electron-withdrawing | 166.18 |

| 1-(3-Methoxyphenyl)-N-methylmethanamine | 3-Methoxyphenyl | Electron-donating | 217.27 |

Amine Substitution Patterns

The N-methyl group in the target compound contrasts with N,N-dimethyl or unsubstituted methanamines:

- N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine (CAS 14745-84-7, ): The dimethyl substitution increases steric hindrance and reduces basicity compared to the mono-methylated target compound. This variant also lacks the 4-nitrophenyl group, simplifying its electronic profile .

- N-Methyl-1-(2-methylthiazol-4-yl)methanamine (): Part of a pyrazole-carboxamide derivative, this compound replaces pyrrole with a thiazole ring. Thiazole’s sulfur atom introduces distinct electronic properties and hydrogen-bonding capabilities .

Heterocyclic Core Modifications

- 1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine (): Combines pyrrole and pyrazole rings. The isopropyl group on pyrazole enhances hydrophobicity, while the absence of a nitro group reduces polarity compared to the target compound .

- 1-(3-(4-(1-Ethyl-3-(4-nitrophenyl)-1H-pyrazol-4-yl)...phenyl)-N,N-dimethylmethanamine (): A highly complex analog with multiple rings and a sulfonyl group. The 4-nitrophenyl group is retained, but the dimethylamine and additional rings increase molecular weight (606.69 g/mol) and likely reduce bioavailability .

Table 2: Heterocyclic Core Comparisons

Physicochemical and Spectroscopic Properties

While direct data for the target compound are unavailable, analogs suggest:

Biological Activity

N-Methyl-1-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)methanamine is a compound of significant interest in pharmacological research due to its unique structural features, which include a pyrrole ring, a nitrophenyl group, and a methylamino group. This article explores its biological activity, potential applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₃N₃O₂

- Molecular Weight : 231.25 g/mol

The presence of the nitro group typically enhances the reactivity and biological significance of compounds, making them suitable for various pharmacological applications.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

Anticancer Potential

The structural similarities with known anticancer agents suggest potential activity against cancer cells. The presence of the nitro group is often associated with increased cytotoxicity in cancer cell lines.

Neuroactive Properties

Given its structural characteristics, there is a hypothesis that this compound may exhibit neuroactive properties, which warrant further investigation.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the biological activity of this compound:

| Compound Name | Structural Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| 1-Methyl-1H-pyrrol-2-ylmethanamine | Pyrrole ring, amino group | Antimicrobial | Lacks nitro substituent |

| 4-Nitrophenylpyrrole | Nitrophenyl group | Anticancer | No methyl substitution on nitrogen |

| N,N-Dimethylpyrrole | Dimethylated nitrogen | Neuroactive | More basic due to dimethylation |

This table illustrates how variations in structure can significantly influence biological activities and applications.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides valuable insights:

- Synthesis and Characterization : The compound can be synthesized using various methods involving the reaction of 4-nitrophenyl derivatives with pyrrole-based amines. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds .

- Pharmacodynamics Studies : Investigations into the interactions of this compound with biological targets are crucial for understanding its pharmacodynamics. Preliminary studies suggest potential binding affinities to neurotransmitter receptors, indicating possible neuroactive effects .

- Environmental Impact Studies : Research into the environmental persistence and degradation pathways of similar compounds suggests that modifications to the nitrophenyl group could alter their environmental impact, which is an essential consideration for future applications .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-Methyl-1-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)methanamine with high purity?

Answer:

- Stepwise Synthesis: Begin with the condensation of 4-nitrophenylpyrrole precursors with methylamine derivatives under reflux conditions. Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis .

- Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Confirm purity via TLC and HPLC (>95% purity threshold) .

- Characterization: Validate structural integrity using H/C NMR, ensuring assignment of aromatic protons (δ 7.5–8.5 ppm for nitro groups) and methylamine resonances (δ 2.1–2.5 ppm) .

Advanced: How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structure determination of this compound?

Answer:

- Software Tools: Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinning parameters (TWIN/BASF commands). Validate with ORTEP-3 for graphical representation of thermal ellipsoids .

- Data Validation: Cross-check with PLATON to detect missed symmetry or solvent-accessible voids. For disorder, apply PART instructions in SHELXL to model split positions .

- Case Study: A 2024 study resolved pyrrole ring disorder by refining anisotropic displacement parameters and constraining nitro group geometry .

Basic: Which spectroscopic techniques are critical for confirming the identity of this compound?

Answer:

- NMR Spectroscopy: Acquire H, C, and 2D NMR (COSY/HSQC) to resolve coupling between pyrrole protons (δ 6.0–7.0 ppm) and nitrophenyl aromatic systems .

- Mass Spectrometry: High-resolution ESI-MS should match the exact mass (calc. for : 243.1008 Da) with <2 ppm error .

- IR Spectroscopy: Confirm secondary amine (N–H stretch ~3300 cm) and nitro group (asymmetric stretch ~1520 cm) .

Advanced: How can computational modeling predict the bioactivity of this compound against enzyme targets like Leishmania CYP51?

Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions between the nitro group and heme cofactors. Prioritize poses with hydrogen bonds to active-site residues (e.g., Arg-96) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein contact frequencies .

- Validation: Compare inhibition constants () from in vitro assays (e.g., fluorescence-based CYP51 activity assays) with docking scores to refine models .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE Requirements: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine powders .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (EPA Category D) .

- First Aid: For skin contact, wash with soap/water for 15 minutes; for ingestion, administer activated charcoal (1 g/kg body weight) .

Advanced: How can multi-parametric optimization improve synthetic yield in moisture-sensitive Mannich reactions?

Answer:

- Parameter Screening: Use a Box-Behnken design to optimize temperature (40–80°C), solvent (DCM vs. toluene), and catalyst (e.g., Sc(OTf)) .

- In Situ Monitoring: Track reaction progress via inline FTIR to detect intermediate formation (e.g., iminium ion at ~1650 cm) .

- Case Study: A 2023 study achieved 82% yield by using anhydrous MgSO as a desiccant and reducing reaction time to 4 hours .

Basic: What intermediates are commonly encountered in the synthesis of this compound, and how are they characterized?

Answer:

- Key Intermediates:

- Purification: Use recrystallization (ethanol/water) for nitro-containing intermediates to remove unreacted starting materials .

Advanced: What strategies address electronic structure contradictions between DFT calculations and experimental UV-Vis spectra?

Answer:

- Computational Adjustments: Include solvent effects (PCM model) and relativistic corrections in Gaussian 16 calculations. Compare TD-DFT results with experimental λ (~350 nm for nitro-aromatic transitions) .

- Experimental Validation: Acquire UV-Vis in multiple solvents (e.g., DMSO, MeOH) to assess solvatochromism. Adjust DFT parameters to match bathochromic shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.